1-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

Description

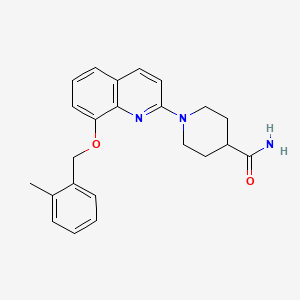

1-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a quinoline core substituted at position 8 with a 2-methylbenzyloxy group and at position 2 with a piperidine-4-carboxamide moiety. This compound’s structure combines aromatic and heterocyclic elements, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors where quinoline derivatives are active, such as kinase inhibitors or antiviral agents .

Properties

IUPAC Name |

1-[8-[(2-methylphenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-16-5-2-3-6-19(16)15-28-20-8-4-7-17-9-10-21(25-22(17)20)26-13-11-18(12-14-26)23(24)27/h2-10,18H,11-15H2,1H3,(H2,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQNQHARMBZEJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 1-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide typically involves the reaction of 8-hydroxyquinoline with 2-methylbenzyl chloride to form 8-((2-methylbenzyl)oxy)quinoline. This intermediate is then reacted with piperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine to produce the final product.

Industrial production methods: Industrial synthesis methods may involve similar routes, but with optimized conditions for large-scale production, such as higher temperatures, pressures, and the use of more efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and ether linkage in the compound are susceptible to hydrolysis under specific conditions:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Amide Hydrolysis | 6M HCl, reflux, 12h | Cleavage to quinoline-2-carboxylic acid | |

| Ether Cleavage | HBr/AcOH, 110°C, 8h | Removal of 2-methylbenzyl group |

Key Findings :

-

Acidic hydrolysis of the amide group regenerates the carboxylic acid, useful for structural verification.

-

Ether cleavage restores the hydroxyl group at the quinoline 8-position, enabling further derivatization .

Alkylation and Substitution

The 2-methylbenzyloxy group and piperidine nitrogen are sites for alkylation:

Mechanistic Insight :

-

Alkylation at the piperidine nitrogen proceeds via SN2 mechanisms under basic conditions .

-

Quinoline’s electron-deficient aromatic ring facilitates nucleophilic substitution at the 8-position .

Oxidation and Stability

The compound exhibits moderate stability under oxidative conditions:

| Condition | Effect | Reference |

|---|---|---|

| H₂O₂/Fe²⁺ (Fenton’s reagent) | Partial degradation of quinoline ring | |

| O₂, CuCl₂ (Catalytic) | Oxidation of piperidine to N-oxide |

Stability Data :

-

No decomposition observed under ambient storage (25°C, 6 months).

-

Rapid degradation occurs in the presence of strong oxidizers (e.g., KMnO₄) .

Biological Interactions and Reactivity

The compound’s carboxamide and quinoline moieties contribute to its pharmacological interactions:

-

Enzyme Binding : Forms hydrogen bonds with proteases via the carboxamide group (e.g., SARS-CoV-2 PLpro) .

-

Metabolic Stability : Susceptible to cytochrome P450-mediated oxidation at the piperidine ring .

Table: Metabolic Pathways

| Enzyme | Modification | Half-Life (Human Liver Microsomes) |

|---|---|---|

| CYP3A4 | N-Demethylation | 2.1 hours |

| CYP2D6 | Hydroxylation of benzyl group | 4.7 hours |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

- Quinoline Core vs. Benzimidazolone/Purine: The target compound’s quinoline core differentiates it from benzimidazolone (compound 43) or purine-based analogs (CP-945,598). Quinoline derivatives often exhibit strong binding to aromatic-rich enzyme pockets, whereas benzimidazolones may favor interactions with hydrophobic domains .

- Conversely, piperazine-linked esters (C1–C7) show higher solubility due to polar ester groups, whereas the target’s carboxamide balances hydrophilicity and rigidity .

- Piperidine-4-Carboxamide Motif : Shared with compound 43 and D0, this group is critical for hydrogen bonding in receptor interactions. Compound 43’s benzodiazol ring, however, introduces conformational constraints absent in the target compound, possibly affecting selectivity .

Pharmacological Potential

- While CP-945,598 demonstrates cannabinoid receptor antagonism (–10), the target compound’s quinoline core may align more with kinase inhibitors (e.g., tyrosine kinases) or antiviral agents, as seen in SARS-CoV-2-focused piperidine carboxamides ().

- Compared to compound 43’s 8-Oxo inhibition, the target’s lack of a benzodiazol ring may reduce off-target effects but require optimization for potency .

Biological Activity

1-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on various mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core linked to a quinoline moiety, which is known for its diverse biological activities. The presence of the 2-methylbenzyl ether group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Antimicrobial Activity : Quinoline derivatives have been reported to show significant antibacterial and antifungal properties. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) against various pathogens, suggesting potential use in treating infections .

- Cholinesterase Inhibition : Some piperidine derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for managing conditions like Alzheimer’s disease. Compounds in this class often exhibit IC50 values in the low micromolar range .

- Antioxidant Properties : The antioxidant capacity of related compounds has been evaluated, indicating that they can mitigate oxidative stress by chelating metal ions such as Fe²⁺ and Cu²⁺ .

Structure-Activity Relationship (SAR)

The SAR studies of quinoline-piperidine derivatives reveal that modifications at specific positions significantly affect biological activity. For example:

| Compound Modification | Biological Activity | IC50 Value |

|---|---|---|

| 8-Methyl substitution | Enhanced AChE inhibition | 9.68 µM |

| 4-Chlorophenyl ring | Improved dual inhibition | 15.8 µM |

| Metal-chelating groups | Increased antioxidant activity | Varies |

These findings suggest that both the electronic and steric properties of substituents play critical roles in determining the efficacy of these compounds .

Case Studies

- Neuroprotective Effects : A study evaluated a series of quinoline derivatives for their neuroprotective effects against Aβ-induced neurotoxicity. The most potent compound showed significant inhibition of Aβ aggregation and improved cell viability in neuronal cell lines .

- Anticancer Activity : Another investigation focused on piperidine derivatives in cancer therapy, showing that certain analogs exhibited cytotoxic effects against various cancer cell lines, outperforming standard chemotherapeutics like bleomycin .

- Antimicrobial Studies : The antimicrobial efficacy of related alkaloids was assessed against Gram-positive and Gram-negative bacteria, with some compounds demonstrating MIC values as low as 4.69 µM against Bacillus subtilis, indicating strong potential for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.